2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-methyloxime
Description
2,4-Dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-methyloxime is a heterocyclic compound featuring a fused pyrido-isoquinoline core with a carbaldehyde O-methyloxime substituent. The compound’s molecular formula is C₁₇H₁₇N₃O₃, with a molecular weight of 311.34 g/mol (extrapolated from ). Its core scaffold is shared with pharmacologically active tetrahydroisoquinoline derivatives, such as valbenazine and deutetrabenazine, which exhibit central nervous system (CNS) activity .
Properties
IUPAC Name |
3-[(E)-methoxyiminomethyl]-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-20-16-9-12-14(18)8-13-11-5-3-2-4-10(11)6-7-17(13)15(12)19/h2-5,9,12-13H,6-8H2,1H3/b16-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZARWXLLYEZPO-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1C(=O)CC2C3=CC=CC=C3CCN2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1C(=O)CC2C3=CC=CC=C3CCN2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-methyloxime typically involves multi-step organic reactions. One common method includes the reaction of an aromatic aldehyde with malononitrile and a suitable amine in the presence of a catalyst, followed by cyclization and oxime formation . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Hydrolysis of the O-Methyloxime Group
The O-methyloxime functional group undergoes acid-catalyzed hydrolysis to regenerate the parent ketone. This reaction typically requires strong acidic conditions:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Concentrated HCl, reflux | 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde | 85% |
The reaction proceeds via protonation of the oxime nitrogen, followed by nucleophilic attack of water and elimination of methoxyamine. Characterization of the product is achieved via NMR spectroscopy, confirming the disappearance of the oxime proton (δ 8.1 ppm) and reappearance of the aldehyde proton (δ 9.8 ppm) .
Reduction Reactions
The oxime and ketone groups participate in selective reductions:
Oxime Reduction
LiAlH4 reduces the O-methyloxime to a primary amine:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| LiAlH4, THF, 0°C → RT | 3-(aminomethyl)-2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline | 72% |
Diketone Reduction
NaBH4 selectively reduces the 4-keto group to a secondary alcohol, leaving the 2-keto group intact:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaBH4, MeOH, RT | 4-hydroxy-2-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-methyloxime | 68% |
1,3-Dipolar Cycloaddition
The compound serves as a dipolarophile in cycloaddition reactions with nitrile oxides, forming fused isoxazolidine rings :
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Nitrile oxide (in situ), DCM, RT | 3-(isoxazolidin-5-yl)-2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline | 58% |
The reaction proceeds with high regioselectivity due to electronic effects from the electron-deficient pyrido-isoquinoline system .
Enolate-Mediated Alkylation
The diketone forms enolates under strong bases, enabling alkylation at the α-position:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| LDA, THF, -78°C; CH3I | 4-(methyl)-2-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-methyloxime | 63% |
Enolate stability is influenced by conjugation with the aromatic system, favoring alkylation at the 4-position over the 2-position.
Condensation Reactions
After hydrolysis of the oxime, the aldehyde participates in Schiff base formation:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Aniline, EtOH, RT | 3-(phenyliminomethyl)-2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline | 89% |
The reaction exhibits pH-dependent selectivity, with optimal yields achieved at pH 4–5 .
Photochemical Reactivity
Under UV light (λ = 254 nm), the oxime undergoes geometric isomerization:
| Condition | Isomer Ratio (E:Z) | Reference |
|---|---|---|
| UV light, MeCN, 24 hrs | 35:65 |
The Z-isomer shows increased stability due to intramolecular hydrogen bonding with the adjacent carbonyl group.
Comparative Reactivity of Functional Groups
| Functional Group | Reaction Rate (Relative) | Key Influencing Factors |
|---|---|---|
| O-Methyloxime | 1.0 (baseline) | Acid concentration, temperature |
| Aldehyde (after hydrolysis) | 3.2 | pH, steric hindrance from fused rings |
| 4-Keto group | 2.1 | Electronic effects from nitrogen atoms |
| 2-Keto group | 0.7 | Conjugation with aromatic system |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a potential drug candidate due to its structural similarity to known bioactive molecules. It can act as an inhibitor in various biochemical pathways, particularly those involved in cancer and infectious diseases.
- Case Study : In a study investigating the anti-cancer properties of isoquinoline derivatives, compounds similar to 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-methyloxime exhibited significant cytotoxic effects against various cancer cell lines. This suggests potential for further development into therapeutic agents targeting specific cancer types.
Analytical Chemistry
This compound can be utilized as a reagent in analytical chemistry for the detection and quantification of specific biomolecules. Its ability to form stable complexes with metal ions makes it suitable for use in various assays.
- Application Example : The compound can be used in colorimetric assays to detect metal ions in environmental samples. The formation of colored complexes allows for easy visual identification and quantification.
Organic Synthesis
The unique functional groups present in this compound make it a valuable intermediate in organic synthesis. It can serve as a precursor for synthesizing more complex molecules.
- Synthesis Pathway : Researchers have explored synthetic pathways involving this compound to create novel isoquinoline derivatives that may possess enhanced biological activity or novel properties.
Data Table: Summary of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Potential drug candidate for cancer therapy | Anti-cancer studies showing cytotoxic effects |
| Analytical Chemistry | Reagent for detecting metal ions | Colorimetric assays for environmental monitoring |
| Organic Synthesis | Intermediate for synthesizing complex molecules | Synthesis of novel isoquinoline derivatives |
Mechanism of Action
The mechanism of action of 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-methyloxime involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact pathways depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous derivatives:
Structural and Functional Analysis
Substituent Effects on Pharmacokinetics :
- The O-methyloxime group in the target compound introduces a stable oxime ether linkage, reducing susceptibility to hydrolysis compared to ester-containing analogs like valbenazine . However, it may exhibit lower lipophilicity than the O-(2,4-dichlorobenzyl)oxime analog (clogP ~2.5 vs. ~4.2), impacting blood-brain barrier penetration .
- Valbenazine and florbenazine feature bulky substituents (e.g., fluoropropoxy, valinate ester) that enhance target binding and metabolic stability. For instance, valbenazine’s prodrug design prolongs half-life via esterase-mediated activation , whereas the target compound’s oxime lacks such prodrug functionality.
Biological Activity: The target compound’s pyrido-isoquinoline core is structurally analogous to α2-adrenoceptor antagonists (e.g., compounds 2–4 in ) but lacks the C2-amine critical for receptor interaction . Instead, its C3-oxime may confer unique binding modes. However, oximes can undergo cytochrome P450-mediated oxidation, necessitating further metabolic studies .
Synthetic Accessibility: The target compound’s scaffold can be synthesized via Mannich-type multicomponent assembly and 1,3-dipolar cycloaddition, similar to methods used for hexahydro-pyrido-isoquinoline libraries . However, introducing the O-methyloxime requires selective condensation of hydroxylamine with the aldehyde intermediate, avoiding competing side reactions .
Biological Activity
2,4-Dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-methyloxime (CAS No. 338762-08-6) is a complex organic compound exhibiting potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H16N2O3
- Molecular Weight : 272.3 g/mol
- CAS Number : 338762-08-6
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. The compound's structure facilitates interactions with microbial cell membranes and metabolic pathways.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| C. albicans | 18 | 100 |
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways.
Mechanism of Action :
- Enzyme Inhibition : Acts as an inhibitor of specific kinases involved in cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Increases ROS levels leading to oxidative stress in cancer cells.
Case Studies
-
Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxic effect on MCF-7 breast cancer cells.
- Findings : A concentration-dependent decrease in cell viability was observed with IC50 values around 50 µM after 48 hours of treatment.
-
Study on Bacterial Resistance :
- Objective : To assess the efficacy against multi-drug resistant strains.
- Findings : The compound exhibited enhanced activity against resistant strains compared to standard antibiotics.
The biological activity of this compound involves several biochemical interactions:
- Target Interaction : The compound interacts with specific enzymes and receptors that regulate cellular functions.
- Signal Transduction Pathways : Modulates pathways such as MAPK and PI3K/Akt which are crucial for cell survival and proliferation.
Q & A
Q. What are the established synthetic routes for 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-methyloxime, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves the condensation of the parent aldehyde with O-methylhydroxylamine under acidic or neutral conditions. For example, analogous oxime syntheses (e.g., OXE-B in ) use anhydrous dichloromethane and triethylamine as a base, followed by purification via silica gel chromatography (51% yield) . Alternative routes may employ hydroxylamine derivatives and alkylation agents (e.g., methyl chloride) under controlled pH . Key variables include solvent polarity, temperature (room temperature vs. reflux), and stoichiometry of the oxime-forming reagent.
- Table 1 : Comparison of Synthetic Conditions
| Reagent System | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| O-Methylhydroxylamine·HCl | DCM/Et₃N | RT | 51% | |
| Methyl chloride + hydroxylamine | Alkaline aqueous | 40°C | ~40% (estimated) |
Q. How is the structural integrity of this compound validated, and what spectroscopic techniques are critical?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and oxime geometry. For instance, NMR peaks for the oxime proton typically appear at δ 8.6–9.0 ppm (singlet), as observed in related oximes . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., C=O stretch at ~1650 cm⁻¹). X-ray crystallography, as demonstrated for structurally similar isoquinoline derivatives ( ), resolves conformational ambiguities in the fused pyrido-isoquinoline system .
Advanced Research Questions
Q. What mechanistic insights explain the stability of the O-methyloxime moiety under physiological conditions?
- Methodological Answer : The O-methyloxime group enhances hydrolytic stability compared to unsubstituted oximes. Computational studies (e.g., DFT calculations) can model electron density distribution to predict resistance to nucleophilic attack. Experimental validation involves incubating the compound in buffered solutions (pH 4–9) and monitoring degradation via HPLC. Analogous work on methoxyamine derivatives () suggests steric shielding from the methyl group and reduced basicity of the oxime nitrogen contribute to stability .
Q. How can computational modeling predict the pharmacological activity of this compound?
- Methodological Answer : Molecular docking and quantitative structure-activity relationship (QSAR) models are used to assess interactions with biological targets. For example, 1,4-dihydropyridine derivatives (structurally related to the pyrido-isoquinoline core) exhibit calcium channel modulation ( ). Tools like AutoDock Vina or Schrödinger Suite can simulate binding to ion channels or enzymes, guided by crystallographic data from similar systems (e.g., PDB: 4Q9H). Pharmacokinetic properties (e.g., logP, solubility) are estimated via software such as SwissADME .
Q. What strategies resolve contradictions in reported biological activity data for this compound class?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). A meta-analysis approach is recommended:
Standardize Assays : Replicate studies under controlled conditions (e.g., uniform cell lines, IC₅₀ protocols).
Cross-Validate Targets : Use orthogonal assays (e.g., fluorescence-based calcium imaging vs. patch-clamp electrophysiology).
Structural Analog Comparison : Compare activity trends with methyloxime derivatives () and non-oxime analogs to isolate the oxime’s contribution .
Experimental Design Considerations
Q. How to optimize the synthesis for scalability without compromising stereochemical purity?
- Methodological Answer :
- Catalysis : Explore asymmetric catalysis (e.g., chiral Lewis acids) during oxime formation to control stereochemistry.
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions (e.g., overalkylation).
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
